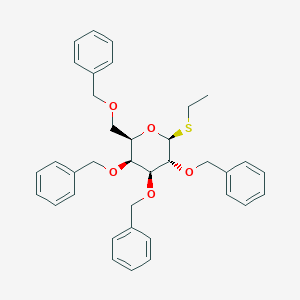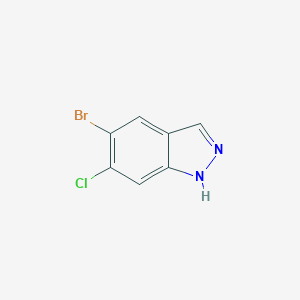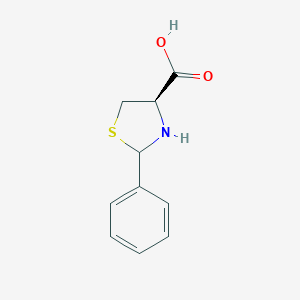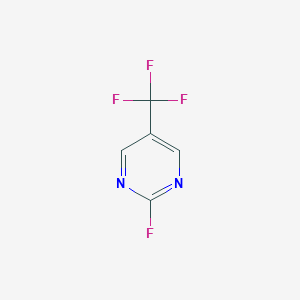
2-Fluoro-5-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound with the molecular formula C5H2F4N2. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical and physical properties. Fluorinated compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced stability, lipophilicity, and bioavailability.
Mechanism of Action
Target of Action
Fluorinated pyrimidines, a class of compounds to which 2-fluoro-5-(trifluoromethyl)pyrimidine belongs, are known to interact with various enzymes involved in nucleic acid synthesis and modification .
Mode of Action
Fluorinated pyrimidines are known to inhibit enzymes like thymidylate synthase (ts), dna topoisomerase 1 (top1), and various rna modifying enzymes . These enzymes play crucial roles in DNA and RNA synthesis and modification, and their inhibition can disrupt these processes, leading to cytotoxic effects .
Biochemical Pathways
They can inhibit the synthesis of thymidylate, a key component of DNA, by inhibiting TS . This can lead to imbalances in the deoxynucleotide pool, disrupting DNA synthesis and repair, and causing lethal DNA damage .
Result of Action
The inhibition of key enzymes involved in nucleic acid synthesis and modification by fluorinated pyrimidines can lead to cytotoxic effects . These effects can disrupt cellular processes and potentially lead to cell death .
Action Environment
The fluorine atom’s high electronegativity, small size, and strong c–f bond can impact the chemical reactivity, physico-chemical behavior, and biological activity of fluorinated compounds .
Biochemical Analysis
Biochemical Properties
It is known that fluorinated pyrimidines can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the fluorinated pyrimidine .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(trifluoromethyl)pyrimidine typically involves the introduction of fluorine and trifluoromethyl groups into a pyrimidine ring. One common method involves the diazotization of substituted 2-aminopyridines followed by fluorination. For example, the diazotization of 2-aminopyridine with sodium nitrite in hydrofluoric acid can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Fluoro-5-(trifluoromethyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials with unique properties
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer drug with a fluorinated pyrimidine structure.
2,4-Dichloro-5-fluoropyrimidine: Another fluorinated pyrimidine with applications in medicinal chemistry.
Uniqueness
2-Fluoro-5-(trifluoromethyl)pyrimidine is unique due to the presence of both fluorine and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-fluoro-5-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F4N2/c6-4-10-1-3(2-11-4)5(7,8)9/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWJTWUFYSMONN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F4N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602138 |
Source


|
| Record name | 2-Fluoro-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214344-68-9 |
Source


|
| Record name | 2-Fluoro-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-7,12-diphenylbenzo[k]fluoranthene](/img/structure/B178900.png)
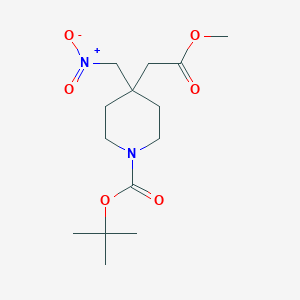

![8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B178912.png)
![2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B178915.png)
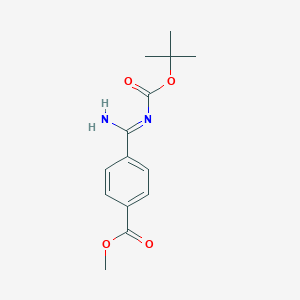
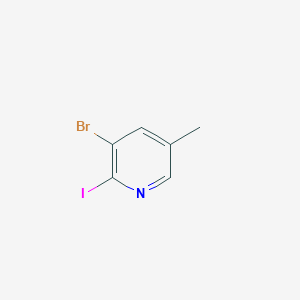
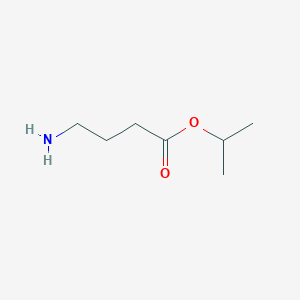
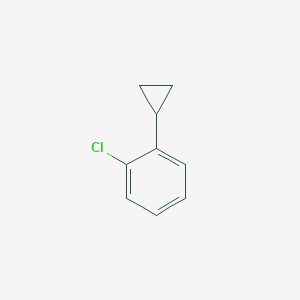
![tert-butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B178934.png)
